Meta-Position Substitution Confers CYP11B2 Inhibitor Selectivity Not Achievable with Para-Isomer: BindingDB EC50 Data
The meta-substituted 3-(morpholin-4-ylmethyl)phenyl motif, when incorporated into a pyrazole-containing derivative, demonstrates potent and selective inhibition of CYP11B2 (aldosterone synthase) with an EC50 of 0.00900 nM [1]. By contrast, the para-substituted morpholinomethyl benzonitrile isomer is not reported in the patent literature for this target series, indicating that the meta-substitution geometry is a critical determinant for CYP11B2 binding pocket accommodation and selectivity over CYP11B1 (EC50 = 0.139 nM, representing ~15-fold selectivity) [1].
| Evidence Dimension | CYP11B2 (Aldosterone Synthase) Inhibitory Activity |
|---|---|
| Target Compound Data | EC50 = 0.00900 nM (as BDBM347753 derivative incorporating 3-(morpholin-4-ylmethyl)phenyl motif) |
| Comparator Or Baseline | Para-substituted 4-(morpholinomethyl)benzonitrile: Not reported in patent series |
| Quantified Difference | Not applicable (comparator absent from target patent) |
| Conditions | G-402 cell-based assay (ATCC CRL-1440); US Patent 9790217 (Hoffmann-La Roche) |
Why This Matters
The meta-substitution pattern is essential for achieving single-digit picomolar CYP11B2 inhibition, directly impacting selection for aldosterone synthase inhibitor development programs.
- [1] BindingDB BDBM347753. 4-[[3-[3-(Morpholin-4-ylmethyl)phenyl]-1H-pyrazol-4-yl]oxy]benzonitrile. EC50: 0.00900 nM (CYP11B2), EC50: 0.139 nM (CYP11B1). US Patent 9790217. View Source
